2-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a fluorophenyl group attached to the pyrazole ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It is known that this compound belongs to the class of organic compounds known as phenylpyrazoles . Phenylpyrazoles are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring, a key component of this compound, is one of the nitrogen heterocycles widely used in drug discovery . The presence of the pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
It is known that compounds with a pyrrolidine ring can influence various biological activities . For instance, some pyrrolidine derivatives are known to exhibit antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant activities, and diverse enzyme inhibitory effects .
Pharmacokinetics
It is known that the pyrrolidine ring, a key component of this compound, can influence the pharmacokinetic properties of drugs .
Result of Action
It is known that compounds with a pyrrolidine ring can influence various biological activities .
Action Environment
It is known that the pyrrolidine ring, a key component of this compound, can influence the stability of drugs .
Biochemical Analysis
Biochemical Properties
2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with mitogen-activated protein kinases (MAPKs), which are crucial in regulating cellular responses to stress and inflammation . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK signaling pathway, which plays a pivotal role in cell proliferation, differentiation, and apoptosis . Additionally, it can alter the expression of genes involved in inflammatory responses, thereby impacting cellular metabolism and overall cell health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. This compound has been shown to interact with MAPKs, resulting in the modulation of downstream signaling pathways . These interactions can lead to alterations in gene expression, ultimately affecting cellular functions and responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular health and function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer properties. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage thresholds and potential toxicities is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to influence the activity of enzymes involved in the MAPK signaling pathway, which is essential for cellular metabolism and energy production . Additionally, it may affect the levels of specific metabolites, thereby altering metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . The interactions with transporters and binding proteins are crucial for its localization and accumulation within target tissues.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within subcellular structures, such as the nucleus or mitochondria, can influence its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the condensation of a 4-fluorophenylhydrazine with a suitable ketone, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow synthesis and the use of environmentally benign solvents are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different properties .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine include other pyrazolopyridines and fluorophenyl-substituted heterocycles. Examples include:
- 2-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine
- 2-(4-fluorophenyl)-1H-imidazo[1,2-a]pyridine
- 2-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the tetrahydro configuration and the position of the fluorophenyl group.
Properties
IUPAC Name |
2-(4-fluorophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3/c13-10-1-3-11(4-2-10)16-8-9-7-14-6-5-12(9)15-16/h1-4,8,14H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZDWSQCIGULEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CN(N=C21)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.